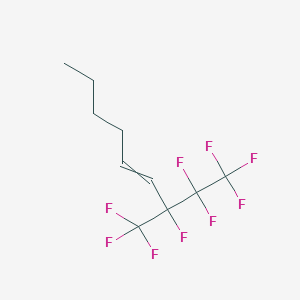
1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)non-4-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene typically involves the introduction of fluorine atoms into the hydrocarbon chain. This can be achieved through various fluorination techniques, such as direct fluorination, electrochemical fluorination, or the use of fluorinating agents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The choice of fluorinating agent and reaction conditions is crucial to achieving the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)non-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of partially fluorinated hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Partially fluorinated hydrocarbons.
Substitution: Compounds with new functional groups replacing fluorine atoms.
Scientific Research Applications
1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)non-4-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: A fluorinated alcohol with similar properties and applications.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol used in organic synthesis and as a solvent.
2-Butyne, 1,1,1,4,4,4-hexafluoro-: A fluorinated alkyne with unique reactivity.
Uniqueness
1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)non-4-ene is unique due to its specific fluorination pattern and the presence of a trifluoromethyl group. This structure imparts distinct chemical and physical properties, making it valuable in specialized applications where other fluorinated compounds may not be as effective.
Properties
Molecular Formula |
C10H11F9 |
|---|---|
Molecular Weight |
302.18 g/mol |
IUPAC Name |
1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene |
InChI |
InChI=1S/C10H11F9/c1-2-3-4-5-6-7(11,9(14,15)16)8(12,13)10(17,18)19/h5-6H,2-4H2,1H3 |
InChI Key |
DBIHZZJBLFPWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


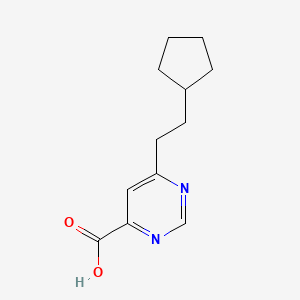
![1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14867361.png)
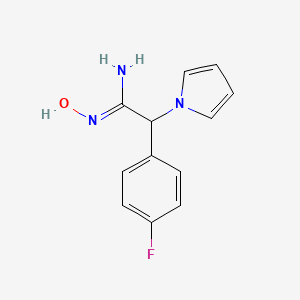
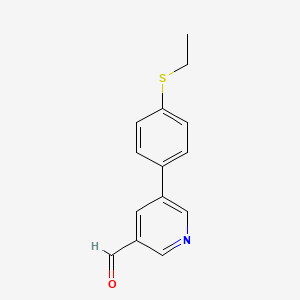



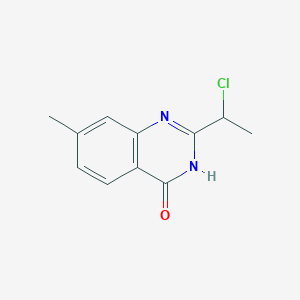
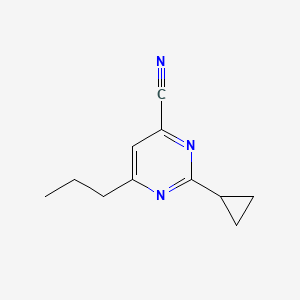
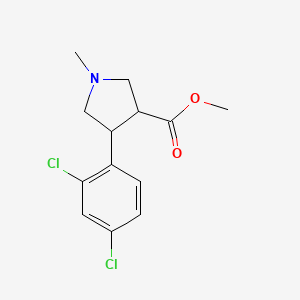
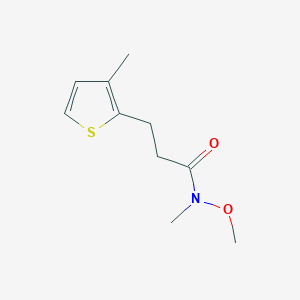
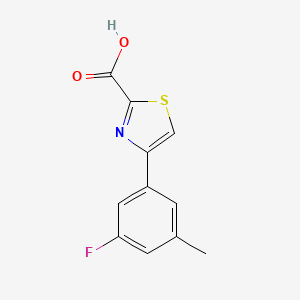
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867453.png)
![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
